molecular formula C8H6ClNO2 B13109873 1-(2-Chloroethenyl)-3-nitrobenzene

1-(2-Chloroethenyl)-3-nitrobenzene

Cat. No.: B13109873
M. Wt: 183.59 g/mol
InChI Key: MWCLKZIIVNPVCX-SNAWJCMRSA-N
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Description

1-(2-Chloroethenyl)-3-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the meta position and a 2-chloroethenyl (-CH₂-CHCl) moiety. These derivatives share common characteristics, including aromatic nitro groups, halogenated substituents, and reactivity patterns influenced by electron-withdrawing effects. Nitrobenzene derivatives are widely utilized as intermediates in organic synthesis, pharmaceuticals, and agrochemicals, with their properties heavily dependent on substituent type and position .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

1-[(E)-2-chloroethenyl]-3-nitrobenzene

InChI

InChI=1S/C8H6ClNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4+

InChI Key

MWCLKZIIVNPVCX-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethenyl)-3-nitrobenzene typically involves the nitration of 1-(2-Chloroethenyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the benzene ring.

Industrial Production Methods

Industrial production of 1-(2-Chloroethenyl)-3-nitrobenzene may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethenyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloroethenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition: The double bond in the chloroethenyl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Addition: Bromine or hydrogen chloride in an inert solvent.

Major Products Formed

    Reduction: 1-(2-Chloroethenyl)-3-aminobenzene.

    Substitution: 1-(2-Hydroxyethenyl)-3-nitrobenzene.

    Addition: 1-(2,2-Dichloroethyl)-3-nitrobenzene.

Scientific Research Applications

1-(2-Chloroethenyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethenyl)-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethenyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Crystallographic Properties

Table 1: Crystallographic parameters of selected nitrobenzene derivatives

Compound Space Group Unit Cell Dimensions (Å, °) R Factor Hydrogen Bonding Features Reference
1-Chloromethyl-3-nitrobenzene P1 (No. 2) a=10.215, b=10.312, c=14.940; α=108.6°, β=95.7°, γ=105.3° 0.041 Intermolecular C-H···O and C-H···C bonds
1-(3,3-Dichloroallyloxy)-2-nitrobenzene P21/c Not reported 0.031 Intramolecular C-H···Cl interaction
1-Chloro-2-methyl-3-nitrobenzene P21/c a=7.341, b=8.225, c=14.940; β=90.3° 0.090 Twisted nitro group (38.8° from benzene)
  • Key Observations :
    • 1-Chloromethyl-3-nitrobenzene exhibits a triclinic crystal system with extensive intermolecular hydrogen bonding, forming 2D networks critical for stability .
    • 1-(3,3-Dichloroallyloxy)-2-nitrobenzene lacks classical hydrogen bonds but shows a short intramolecular C-H···Cl contact (2.700 Å), influencing conformational rigidity .
    • 1-Chloro-2-methyl-3-nitrobenzene displays significant torsional strain (38.8°) between the nitro group and benzene ring, reducing resonance stabilization .

Table 3: Hazard data for selected compounds

Compound Toxicity Profile Decomposition Products Reference
1-(Chloromethyl)-3-nitrobenzene Mutagenic (100 µg/plate in Ames test) NOₓ, Cl⁻
1-Chloro-3-nitrobenzene Harmful by inhalation/skin contact; R-phrases: R26/27/28, R33, R51/53 Not reported
1-(Methylsulfonyl)-3-nitrobenzene Harmful via inhalation, skin contact, or ingestion SOₓ, NOₓ
  • Key Observations :
    • Chloromethyl and nitro groups synergistically enhance toxicity, as seen in 1-(chloromethyl)-3-nitrobenzene’s mutagenicity .
    • Sulfonyl derivatives (e.g., 1-(methylsulfonyl)-3-nitrobenzene) release SOₓ upon decomposition, posing additional environmental hazards .
Substituent Effects on Reactivity
  • Halogen Type : Brominated derivatives (e.g., 1-(bromomethyl)-3-nitrobenzene) exhibit lower thermal stability compared to chlorinated analogs due to weaker C-Br bonds .
  • Substituent Position : Meta-nitro groups () enhance electrophilic substitution resistance, whereas ortho-nitro groups () increase steric hindrance and reduce reactivity.
  • Functional Groups : Ether linkages (e.g., 1-(3,3-dichloroallyloxy)-2-nitrobenzene) improve solubility in polar solvents but reduce catalytic hydrogenation efficiency .

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